molecular formula C30H52O4 B598405 3-keto-20(S)-Protopanaxatriol

3-keto-20(S)-Protopanaxatriol

Cat. No.: B598405
M. Wt: 476.7 g/mol
InChI Key: SHCBCKBYTHZQGZ-QFBBNHBNSA-N
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Description

3-keto-20(S)-Protopanaxatriol is a derivative of ginsenosides, which are the active components found in ginseng. This compound is a type of triterpenoid saponin and is known for its various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-keto-20(S)-Protopanaxatriol typically involves the microbial transformation of ginsenosides. Microorganisms such as Rhodococcus and Streptomyces are often used to catalyze the conversion of ginsenosides to this compound through a series of oxidation and hydrolysis reactions .

Industrial Production Methods

Industrial production of this compound involves the use of bioreactors where specific strains of microorganisms are cultured under controlled conditions. The process includes the fermentation of ginsenosides, followed by extraction and purification of the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-keto-20(S)-Protopanaxatriol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

3-keto-20(S)-Protopanaxatriol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other triterpenoid compounds.

    Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and neurodegenerative diseases.

    Industry: Utilized in the production of health supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-keto-20(S)-Protopanaxatriol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Protopanaxadiol: Another ginsenoside derivative with similar pharmacological properties.

    Protopanaxatriol: A closely related compound with slight structural differences.

    Ginsenoside Rg3: Known for its anti-cancer properties.

Uniqueness

3-keto-20(S)-Protopanaxatriol is unique due to its specific structural modifications, which confer distinct pharmacological activities compared to other ginsenoside derivatives .

Biological Activity

3-keto-20(S)-Protopanaxatriol (3-keto-20(S)-PPT) is a bioactive compound derived from ginseng, particularly notable for its diverse pharmacological effects. It belongs to the class of ginsenosides, which are saponins that exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This article explores the biological activity of 3-keto-20(S)-PPT, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid sapogenin with the molecular formula C30H52O4C_{30}H_{52}O_{4}. It is characterized by a dammarane skeleton modified with various functional groups that contribute to its biological activity. The structural modifications influence its interaction with biological targets, enhancing its therapeutic potential.

1. Anti-Cancer Activity

Research indicates that 3-keto-20(S)-PPT exhibits significant anti-cancer properties. A study demonstrated that it effectively inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound has shown efficacy against various cancer types, including breast and liver cancers.

Table 1: Summary of Anti-Cancer Effects of 3-keto-20(S)-PPT

Cancer TypeMechanism of ActionReference
Breast CancerInduces apoptosis via caspase activation
Liver CancerInhibits cell proliferation through cell cycle arrest
Lung CancerReduces tumor growth in vivo

2. Neuroprotective Effects

3-keto-20(S)-PPT has been studied for its neuroprotective effects, particularly in models of neurodegeneration. It has been shown to alleviate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Case Study: Neuroprotection Against D-Galactose-Induced Aging

A recent study found that 3-keto-20(S)-PPT inhibited D-galactose-induced brain aging in mice. The compound reduced oxidative stress markers and improved cognitive function as assessed by behavioral tests, highlighting its potential as a neuroprotective agent .

3. Anti-Inflammatory Activity

The compound also exhibits notable anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2, thereby reducing inflammation in various models.

Table 2: Anti-Inflammatory Effects of 3-keto-20(S)-PPT

Inflammatory ModelEffect ObservedReference
LPS-Induced InflammationDecreased TNF-α levels
Arthritis ModelReduced joint swelling

The biological activities of 3-keto-20(S)-PPT are mediated through several mechanisms:

  • Modulation of Signaling Pathways : The compound influences key signaling pathways such as NF-κB and MAPK, which are critical in regulating inflammation and cell survival.
  • Antioxidant Activity : It enhances the expression of antioxidant enzymes, thereby reducing oxidative damage in cells.
  • Regulation of Gene Expression : 3-keto-20(S)-PPT can alter the expression of genes involved in apoptosis and cell cycle regulation.

Properties

IUPAC Name

(8R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCBCKBYTHZQGZ-QFBBNHBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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